(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one
Description
The compound (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one is a chalcone derivative featuring a conjugated α,β-unsaturated ketone system (butenone) with a substituted biphenyl ether moiety. Its structure includes:
- A but-3-en-2-one backbone in the E-configuration.
- A 2-[3-(trifluoromethyl)phenoxy]phenyl group attached to the β-position of the enone.
This compound’s trifluoromethyl (-CF₃) and phenoxy (-O-) groups contribute to its electronic and steric properties, making it relevant in pharmaceutical and materials research due to enhanced metabolic stability and lipophilicity .
Properties
IUPAC Name |
(E)-4-[2-[3-(trifluoromethyl)phenoxy]phenyl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2/c1-12(21)9-10-13-5-2-3-8-16(13)22-15-7-4-6-14(11-15)17(18,19)20/h2-11H,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYWRQJWHPFVRK-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one typically involves the reaction of 3-(trifluoromethyl)phenol with 2-bromo-1-phenylethanone under basic conditions to form the intermediate 2-[3-(trifluoromethyl)phenoxy]phenyl ethanone. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Structural Features and Reactivity Profile
The molecule contains three key functional motifs:
-
α,β-unsaturated ketone (enone) : Prone to nucleophilic additions, Michael additions, and cycloadditions.
-
Trifluoromethylphenoxy group : Electron-withdrawing trifluoromethyl (-CF₃) enhances electrophilic substitution resistance while directing meta/para reactivity in aromatic systems.
-
Biphenyl ether linkage : Stabilizes conjugation and influences steric/electronic environments for regioselective transformations.
2.1. Michael Addition Reactions
The enone system participates in Michael additions with nucleophiles like amines or thiols. For example:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | EtOH, 25°C, 12 h | β-Amino ketone derivative | 78 | |
| Sodium thiophenolate | DMF, 60°C, 6 h | Thioether adduct | 65 |
Mechanistic Insight : The electron-deficient β-carbon facilitates nucleophilic attack, stabilized by resonance with the ketone .
2.2. Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group deactivates the attached phenyl ring, directing EAS to the ortho/para positions of the adjacent phenoxy ring:
2.3. Cycloaddition Reactions
The enone participates in [4+2] Diels-Alder reactions with dienes:
Key Observation : Microwave (MW) irradiation significantly improves reaction efficiency and selectivity .
3.1. Palladium-Catalyzed Couplings
The aryl ether moiety enables cross-coupling reactions:
| Reaction Type | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-extended analog | 72 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl amine derivative | 68 |
Limitation : Steric hindrance from the trifluoromethyl group reduces reactivity in bulkier coupling partners .
3.2. Reduction of the Enone System
Selective reduction pathways:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Allylic alcohol | 1,2-reduction (100%) |
| H₂ (5 atm), Pd/C | EtOAc, 25°C | Saturated ketone | Full hydrogenation |
Stability and Degradation Studies
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized as a reagent in various organic reactions, including:
- Wittig Reaction : Employed to synthesize alkenes from carbonyl compounds.
- Cross-Coupling Reactions : Acts as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
Research indicates that (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.
- Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing, with promising results suggesting modulation of apoptotic pathways.
Medicine
The compound is under investigation for its potential as a therapeutic agent in treating various diseases. Notable mechanisms include:
- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for metabolic disorders.
- Receptor Interaction : The trifluoromethyl group enhances binding affinity to certain receptors, influencing signaling pathways related to cell growth and apoptosis.
Industry
In industrial applications, this compound is used in:
- Material Development : Its chemical properties make it suitable for creating advanced materials with unique characteristics.
- Pharmaceutical Production : As an intermediate, it plays a crucial role in synthesizing various pharmaceutical compounds.
Data Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in Wittig and cross-coupling reactions |
| Biology | Antimicrobial and anticancer properties | Effective against microbial strains; inhibits cancer cell proliferation |
| Medicine | Therapeutic agent | Potential enzyme inhibitor; influences receptor interactions |
| Industry | Material development and pharmaceutical production | Key intermediate in creating advanced materials |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The compound was tested against several cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading microbiology lab assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited strong antibacterial activity, suggesting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with cellular membranes and proteins. This interaction can lead to the modulation of various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents on the Phenoxy Ring
Table 1: Key Structural and Physical Properties
Note: *CAS 84175-48-4 corresponds to (E)-4-(3-(trifluoromethyl)phenyl)but-3-en-2-one, which lacks the phenoxy linkage but shares the trifluoromethylphenyl-enone core .
Key Observations :
- Electron Effects: The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, stabilizing the enone system and influencing reactivity in nucleophilic additions .
- Halogen vs. Difluoromethoxy (-OCHF₂) in CAS 1267009-28-8 offers a balance between lipophilicity and metabolic resistance .
Analogues with Alternative Backbones or Functional Groups
Table 2: Compounds with Modified Core Structures
Note: *DV175 from replaces the butenone with a crotonic acid ester but retains the trifluoromethylphenyl group.
Key Observations :
- Backbone Modifications: Replacing the enone with a crotonic acid ester (DV175) introduces ester functionality, altering solubility and reactivity .
- Pharmaceutical Relevance : Sorafenib Tosylate (CAS 475207-59-1) shares the trifluoromethylphenyl motif but incorporates a urea linkage, demonstrating how structural variations target specific biological pathways (e.g., kinase inhibition) .
Biological Activity
(3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one, a compound featuring a trifluoromethyl group and a phenoxyphenyl structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which can be summarized as follows:
- IUPAC Name : (E)-4-[2-[3-(trifluoromethyl)phenoxy]phenyl]but-3-en-2-one
- Molecular Formula : C17H13F3O2
- CAS Number : 478043-83-3
This structure contributes to its lipophilicity and stability, enhancing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular processes. The trifluoromethyl group increases the compound's hydrophobicity, facilitating membrane penetration and interaction with proteins. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can disrupt metabolic pathways.
- Receptor Binding : It interacts with various receptors, potentially influencing signaling pathways associated with cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds with similar structures containing trifluoromethyl groups have shown enhanced antibacterial activity due to their ability to disrupt bacterial membranes .
- Anticancer Activity : The compound has been evaluated for its anticancer properties in vitro. In one study, derivatives of similar compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may possess similar effects .
Antimicrobial Activity
A comparative study highlighted the antimicrobial efficacy of several trifluoromethyl-containing compounds against Gram-positive bacteria. The presence of the trifluoromethyl group was linked to increased potency, with minimum inhibitory concentrations (MICs) as low as 0.00975 mg/mL for structurally related compounds .
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.00975 | Antibacterial |
| Compound B | 0.0655 | Antibacterial |
| (3E)-4-{...} | TBD | Potential |
Anticancer Activity
In vitro studies on related compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives exhibited IC50 values ranging from 0.76 μM to 1.08 μM against HepG2 and MCF-7 cell lines .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.76 | HepG2 |
| Compound B | 1.08 | MCF-7 |
| (3E)-4-{...} | TBD | TBD |
Q & A
Basic Question: What are the recommended synthetic routes for (3E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}but-3-en-2-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Phenolic Coupling : React 3-(trifluoromethyl)phenol with 2-bromophenyl ether under Ullmann or Buchwald-Hartwig conditions to form the diaryl ether backbone .
Enone Formation : Employ a Claisen-Schmidt condensation between the diaryl ether derivative and acetone under basic conditions (e.g., NaOH/EtOH) to install the α,β-unsaturated ketone moiety .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer, confirmed via -NMR coupling constants () .
Key Optimization Parameters:
- Temperature : Elevated temperatures (80–100°C) improve yields in coupling reactions but may increase side products like dehalogenated by-products .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos enhance regioselectivity in diaryl ether formation .
Basic Question: How can researchers validate the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- NMR Spectroscopy :
- -NMR: Confirm the (E)-configuration via trans-vinylic protons ( 6.8–7.2 ppm, ) .
- -NMR: Identify the trifluoromethyl group ( -62 to -65 ppm) and rule out fluorinated impurities .
- X-ray Crystallography : Resolve the crystal structure to verify bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles between aromatic rings (e.g., 45–60°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
